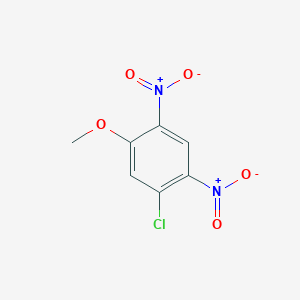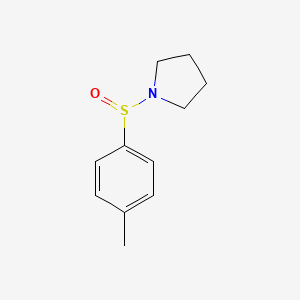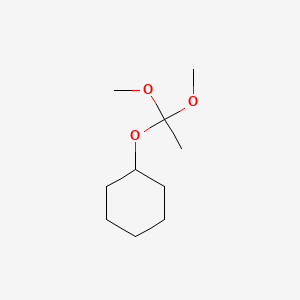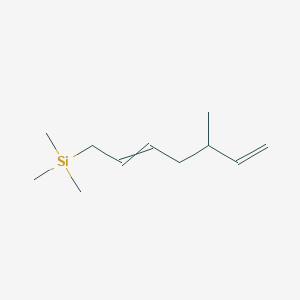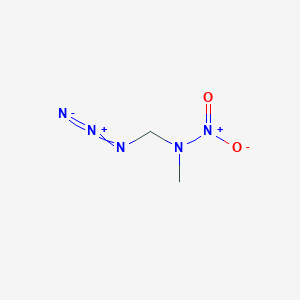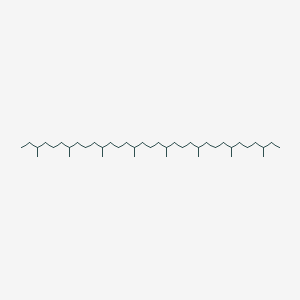
3,7,11,15,19,23,27,31-Octamethyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15,19,23,27,31-Octamethyltritriacontane is a long-chain hydrocarbon with the molecular formula C41H84. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds. It is known for its stability and non-reactivity under standard conditions, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19,23,27,31-Octamethyltritriacontane typically involves the stepwise addition of methyl groups to a tritriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of alkyl halides with magnesium in the presence of an ether solvent, followed by the addition of the resulting Grignard reagent to a carbonyl compound.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce alkyl groups into an aromatic ring, which can then be hydrogenated to form the desired alkane.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound. The use of high-pressure reactors and specialized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,15,19,23,27,31-Octamethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming haloalkanes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under high temperatures.
Substitution: Halogenation typically requires the presence of UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Haloalkanes are the primary products, which can further undergo nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,7,11,15,19,23,27,31-Octamethyltritriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain alkanes.
Biology: Its stability makes it useful in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, given its ability to encapsulate hydrophobic drugs.
Industry: It is used as a lubricant and in the production of specialty chemicals due to its non-reactive nature.
Wirkmechanismus
The mechanism by which 3,7,11,15,19,23,27,31-Octamethyltritriacontane exerts its effects is largely physical rather than chemical. Its long, hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritriacontane (C33H68): A straight-chain alkane with similar physical properties but lacking the methyl substitutions.
Hexatriacontane (C36H74): Another long-chain alkane, slightly longer than 3,7,11,15,19,23,27,31-Octamethyltritriacontane, with different melting and boiling points.
Uniqueness
This compound is unique due to its multiple methyl substitutions, which confer distinct physical and chemical properties compared to its straight-chain counterparts. These substitutions can affect its solubility, melting point, and reactivity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
54145-69-6 |
|---|---|
Molekularformel |
C41H84 |
Molekulargewicht |
577.1 g/mol |
IUPAC-Name |
3,7,11,15,19,23,27,31-octamethyltritriacontane |
InChI |
InChI=1S/C41H84/c1-11-34(3)20-13-22-36(5)24-15-26-38(7)28-17-30-40(9)32-19-33-41(10)31-18-29-39(8)27-16-25-37(6)23-14-21-35(4)12-2/h34-41H,11-33H2,1-10H3 |
InChI-Schlüssel |
MHARVVOSVPHZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


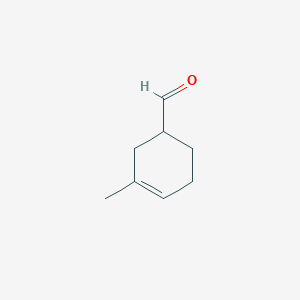
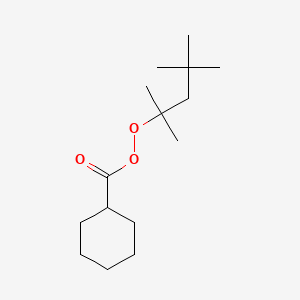
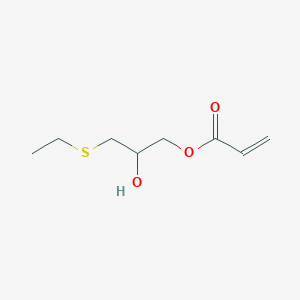
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
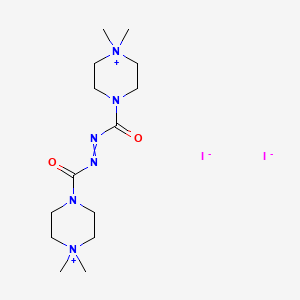
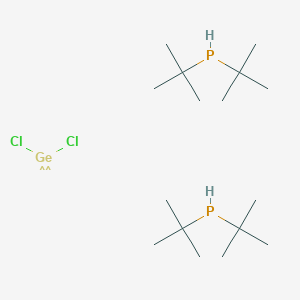

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
